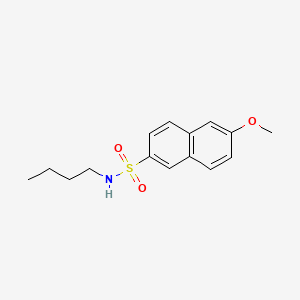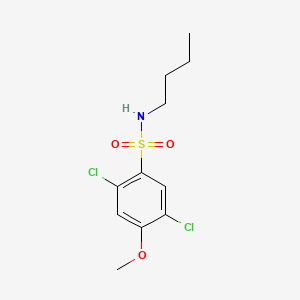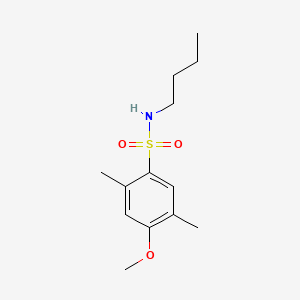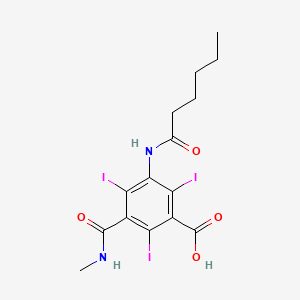![molecular formula C14H23ClN2O3S B1181150 5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-methylbenzene-1-sulfonamide](/img/structure/B1181150.png)
5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-methylbenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-methylbenzene-1-sulfonamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes a chloro group, a diethylaminoethyl group, a methoxy group, and a methylbenzenesulfonamide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-methylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride with diethylaminoethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, involving precise control of temperature, pressure, and reaction time. The final product is purified using techniques such as recrystallization or chromatography to ensure it meets the required specifications for industrial applications .
化学反应分析
Types of Reactions
5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
科学研究应用
5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide
- 4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide
Uniqueness
5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
属性
分子式 |
C14H23ClN2O3S |
|---|---|
分子量 |
334.859 |
IUPAC 名称 |
5-chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H23ClN2O3S/c1-5-17(6-2)8-7-16-21(18,19)14-10-12(15)11(3)9-13(14)20-4/h9-10,16H,5-8H2,1-4H3 |
InChI 键 |
UXYRCTCIORRXDG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNS(=O)(=O)C1=C(C=C(C(=C1)Cl)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







